molecular formula C14H16N2O2 B7017673 N-[1-(3,5-dimethylphenyl)ethyl]-1,3-oxazole-4-carboxamide

N-[1-(3,5-dimethylphenyl)ethyl]-1,3-oxazole-4-carboxamide

Cat. No.: B7017673
M. Wt: 244.29 g/mol
InChI Key: GDOKGTXFFVWCPU-UHFFFAOYSA-N
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Description

N-[1-(3,5-dimethylphenyl)ethyl]-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Properties

IUPAC Name

N-[1-(3,5-dimethylphenyl)ethyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-4-10(2)6-12(5-9)11(3)16-14(17)13-7-18-8-15-13/h4-8,11H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOKGTXFFVWCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)NC(=O)C2=COC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-dimethylphenyl)ethyl]-1,3-oxazole-4-carboxamide typically involves the reaction of 3,5-dimethylphenylacetic acid with appropriate reagents to form the desired oxazole ring. One common method involves the cyclization of N-(3,5-dimethylphenyl)ethylamine with ethyl oxalyl chloride under basic conditions to form the oxazole ring. The resulting intermediate is then treated with ammonia or an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-dimethylphenyl)ethyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds with fewer functional groups.

Scientific Research Applications

N-[1-(3,5-dimethylphenyl)ethyl]-1,3-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethylphenyl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(3,5-dimethylphenyl)ethyl]-1,3-oxazole-4-carboxamide can be compared with other similar compounds, such as:

  • N-[1-(2,3-dimethylphenyl)ethyl]-1,3-oxazole-4-carboxamide
  • N-[1-(2,4-dimethylphenyl)ethyl]-1,3-oxazole-4-carboxamide
  • N-[1-(3,4-dimethylphenyl)ethyl]-1,3-oxazole-4-carboxamide

These compounds share similar structural features but differ in the position and nature of the substituents on the phenyl ring. The differences in substituents can lead to variations in chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific substitution pattern, which may confer distinct properties and advantages in certain applications.

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